molecular formula C7H17IN2O2 B13784613 Carbamic acid, 3-(trimethylammonio)propyl ester, iodide CAS No. 64050-88-0

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide

Cat. No.: B13784613
CAS No.: 64050-88-0
M. Wt: 288.13 g/mol
InChI Key: QKVSOUPCLKJBRA-UHFFFAOYSA-N
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Description

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is a chemical compound with a unique structure that combines the properties of carbamic acid and an ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 3-(trimethylammonio)propyl ester, iodide typically involves the reaction of carbamic acid derivatives with trimethylamine and an appropriate iodide source. The reaction conditions often require a controlled environment to ensure the stability of the product. For example, the reaction may be carried out in an inert atmosphere to prevent oxidation and degradation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The iodide group can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, 3-(trimethylammonio)propyl ester, iodide involves its interaction with specific molecular targets. The ammonium group can interact with negatively charged sites on proteins or enzymes, affecting their activity. The carbamic acid moiety can undergo hydrolysis, releasing active species that can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid propyl ester: Similar in structure but lacks the ammonium group.

    Carbamic acid, (p-methoxyphenyl)-, m-(trimethylammonio)phenyl ester, iodide: Similar in having both carbamic acid and ammonium groups but with different substituents.

Uniqueness

Carbamic acid, 3-(trimethylammonio)propyl ester, iodide is unique due to its combination of carbamic acid and ammonium groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

64050-88-0

Molecular Formula

C7H17IN2O2

Molecular Weight

288.13 g/mol

IUPAC Name

3-carbamoyloxypropyl(trimethyl)azanium;iodide

InChI

InChI=1S/C7H16N2O2.HI/c1-9(2,3)5-4-6-11-7(8)10;/h4-6H2,1-3H3,(H-,8,10);1H

InChI Key

QKVSOUPCLKJBRA-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)CCCOC(=O)N.[I-]

Origin of Product

United States

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